CD38 抑制剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

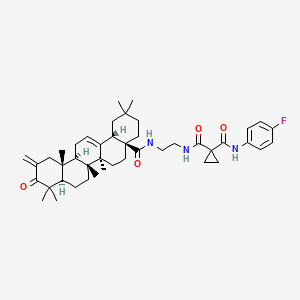

CD38 inhibitor 1 is a potent inhibitor of CD38, a multifunctional cell surface protein with receptor/enzymatic functions . It is selective for CD38 over other enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), sirtuin 1 (SIRT1), and nicotinamide phosphoribosyltransferase (Nampt) when used at a concentration of 100 nM . It has been shown to increase NAD+ levels in mouse embryonic fibroblasts (MEFs) .

Synthesis Analysis

The synthesis of CD38 inhibitor 1 involves a total synthesis of the N1-IMP scaffold from adenine . The 5’-phosphate group is essential for useful activity .Molecular Structure Analysis

CD38 is a type II transmembrane glycoprotein composed of a single chain of 45 kDa, with three different domains: intracellular (20 amino acids), trans-membrane (23 amino acids), and extracellular (257 amino acids), with 2 to 4 N-linked oligosaccharide chains containing sialic acid residues .Chemical Reactions Analysis

CD38 inhibitor 1 interacts with the nicotinamide mononucleotide (NMN) binding site . The 8-NH2-N1-IMP is the most potent inhibitor and HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .Physical And Chemical Properties Analysis

CD38 inhibitor 1 has a molecular formula of C22H27N3O3S and a molecular weight of 413.53 . It is soluble in DMSO at a concentration of ≥ 60 mg/mL .科学研究应用

Antitumor Activity

CD38 inhibitor 1 has been shown to have antitumor activity. It modulates the intra- and extracellular functions of CD38, leading to antitumor activity . The inhibitor prevents the conversion of extracellular NAD+ to ADPR or cADPR in cancer cell lines and PBMCs . It also inhibits intracellular CD38 activity and elevates intracellular NAD+ levels in cultured human primary T cells .

Improvement of T Cell Fitness

The inhibitor has been shown to improve T cell fitness. Genetic knockout of CD38 prevents tumor growth and improves T cell fitness . The inhibitor prevents the conversion of extracellular NAD+ to ADPR or cADPR, which can impact T cell fitness and effector function .

Inhibition of CD38-Mediated Hydrolysis of cADPR

The inhibitor has been shown to inhibit CD38-mediated hydrolysis of cADPR . The 5′-phosphate group proved essential for useful activity . 8-NH2-N1-IMP is the most potent inhibitor (IC50 = 7.6 μM) and importantly HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .

Increase in NAD+ Levels

CD38 inhibitor 1 increases NAD+ levels in mouse embryonic fibroblasts (MEFs) . It also decreases glucose and insulin levels in an intraperitoneal glucose tolerance test in 2-year-old mice .

Regulation of CD4+/CD8+ Regulatory T Cell Functions

Experiments performed using specific inhibitors of CD38, CD39, and CD73 demonstrated that both pathways are crucial for CD4+/CD8+ regulatory T cell functions .

Prevention of Age-Related NAD+ Decline

A highly potent and specific CD38 inhibitor, 78c, prevents age-related NAD+ decline . Treatment of old mice with 78c improved physiological and metabolic parameters . Inhibition of CD38 promotes an increase in NAD+ and its precursors in tissue .

安全和危害

未来方向

CD38-directed therapies have revolutionized the treatment landscape for multiple myeloma, leading to high rates of complete remission and increasing depth of response . Future research will focus on optimizing efficacy without compromising safety . The development of CD38-based combination therapies will contribute to further improvement in the outcome of patients .

属性

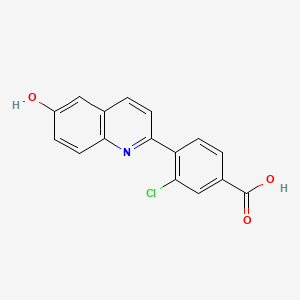

IUPAC Name |

4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQALSOBHVEJQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336660 |

Source

|

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CD38 inhibitor 1 | |

CAS RN |

1700637-55-3 |

Source

|

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)

![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)

![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)

![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)